molecular formula C8H13NS B13600194 1-(3-ethylthiophen-2-yl)-N-methylmethanamine

1-(3-ethylthiophen-2-yl)-N-methylmethanamine

Cat. No.: B13600194
M. Wt: 155.26 g/mol
InChI Key: JKTRTDRRAMLSAH-UHFFFAOYSA-N
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Description

1-(3-ethylthiophen-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds containing thiophene rings are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylthiophen-2-yl)-N-methylmethanamine typically involves the functionalization of thiophene derivativesThe reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale catalytic processes. These processes are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylthiophen-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

1-(3-ethylthiophen-2-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-ethylthiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-ethylthiophen-2-yl)-N-methylmethanamine is unique due to the presence of both an ethyl group and an amine group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-(3-ethylthiophen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H13NS/c1-3-7-4-5-10-8(7)6-9-2/h4-5,9H,3,6H2,1-2H3

InChI Key

JKTRTDRRAMLSAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)CNC

Origin of Product

United States

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